Product packaging for Ethyl (Z)-oct-3-enoate(Cat. No.:CAS No. 69668-87-7)

Ethyl (Z)-oct-3-enoate

Cat. No.: B1623703
CAS No.: 69668-87-7
M. Wt: 170.25 g/mol
InChI Key: BCMYNNIPTQUKAC-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (Z)-oct-3-enoate (CAS 69668-87-7) is a flavor and fragrance ester of significant interest in research and development. It is a clear, colorless to pale yellow liquid with a boiling point of approximately 211-213 °C at 760 mmHg . This compound is characterized by a tropical, fruity, and wine-like odor profile, making it a subject of study in the field of flavor and fragrance chemistry . Its occurrence has been identified in natural sources such as passion fruit and pineapple, underscoring its relevance in the analysis and reconstitution of natural aromas . The compound has low solubility in water but is soluble in alcohol . As a flavoring agent, its use levels in food categories have been documented, with applications in beverages, confectionery, and baked goods, among others . This compound is intended for research and development purposes only. This product is not intended for personal or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B1623703 Ethyl (Z)-oct-3-enoate CAS No. 69668-87-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69668-87-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl (Z)-oct-3-enoate

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h7-8H,3-6,9H2,1-2H3/b8-7-

InChI Key

BCMYNNIPTQUKAC-FPLPWBNLSA-N

SMILES

CCCCC=CCC(=O)OCC

Isomeric SMILES

CCCC/C=C\CC(=O)OCC

Canonical SMILES

CCCCC=CCC(=O)OCC

Other CAS No.

69668-87-7

Origin of Product

United States

Occurrence and Biological Functions of Ethyl Z Oct 3 Enoate in Non Human Systems

Identification and Elucidation as a Semiochemical in Insect Chemical Communication

Chemical signals are pivotal for the survival and reproduction of many insect species, mediating behaviors such as mating and host selection. mdpi.com In the Tephritidae family, which includes numerous agricultural pests, male-produced volatile pheromones are a primary mode of long-distance communication to attract females. mdpi.comnih.govmdpi.com These pheromones are often complex blends of various chemical compounds, and their specific composition is crucial for species recognition. mdpi.com

Role in Tephritid Fruit Fly Pheromone Systems

Within the diverse chemical bouquets of tephritid fruit flies, specific esters have been identified as key components of their pheromone systems. These compounds contribute to the species-specificity of the chemical signal, ensuring that individuals of the same species can recognize each other for mating.

Research has identified ethyl (Z)-oct-3-enoate as a component of the male volatile emissions of the fruit fly Ceratitis fasciventris. nih.govpensoft.net In a detailed analysis of the male-borne volatiles of the Ceratitis FAR complex (which includes C. fasciventris, C. anonae, and C. rosa), this compound was detected in the emissions of C. fasciventris. nih.govpensoft.net While it is a minor component, its presence contributes to the unique chemical signature of this species. pensoft.net

The pheromone blends of closely related fruit fly species often show both overlap and distinct differences in their chemical constituents. The presence and relative abundance of specific compounds are critical for maintaining reproductive isolation.

The male volatile profile of C. fasciventris is distinguished from that of C. anonae and C. rosa by the presence of several unique compounds, including a number of saturated and unsaturated esters. nih.govpensoft.net Notably, this compound was identified as a species-specific compound for C. fasciventris within this complex, as it was absent in the emissions of C. anonae and C. rosa. nih.govpensoft.net This highlights its potential role in differentiating C. fasciventris from its close relatives.

CompoundCeratitis fasciventrisCeratitis anonaeCeratitis rosa
This compoundPresentAbsentAbsent
Ethyl (E)-hex-3-enoatePresentAbsentAbsent
(E,E)-α-FarneseneAbsentPresentPresent
LinaloolPresentPresentPresent

Table 1. A comparative look at key volatile compounds identified in the male emissions of three closely related Ceratitis species. Data sourced from nih.govpensoft.net.

Comparative Analysis of Isomeric Forms in Pheromonal Blends

The biological activity of semiochemicals is often highly dependent on their specific isomeric form. Even subtle differences in the geometry of a molecule, such as the configuration around a double bond (Z or E), can lead to vastly different behavioral responses in insects.

The Mediterranean fruit fly, Ceratitis capitata, is one of the most well-studied tephritid species. Its male-produced sex pheromone is a complex blend, with ethyl (E)-oct-3-enoate being one of the major components that attract females. researchgate.netresearchgate.net This stands in contrast to the presence of the (Z)-isomer in C. fasciventris. The pheromone of C. capitata has been shown to be effective in trapping females when formulated as a synthetic blend mimicking the natural emission ratios of its key components, including ethyl (E)-oct-3-enoate. researchgate.net

IsomerSpeciesRole in Pheromone Blend
This compoundCeratitis fasciventrisMinor, species-specific component
Ethyl (E)-oct-3-enoateCeratitis capitataMajor, attractive component

Table 2. Comparison of the occurrence and role of this compound and its (E)-isomer in the pheromone blends of two Ceratitis species.

The ability of insects to discriminate between different isomers of the same chemical is a testament to the specificity of their olfactory systems. nih.gov This specificity is crucial for avoiding cross-attraction between different species. In tephritid fruit flies, the differential response to isomers can be observed at the electrophysiological level, where the antennae show varying levels of response to different isomers. nih.govnih.gov

For instance, studies on C. capitata have shown that female antennae respond to both (E)- and (Z)-isomers of ocimene, while male antennae primarily respond to the (Z)-isomer, indicating a sex-specific difference in perception. nih.gov This ability to distinguish between isomers is fundamental to the precise functioning of their chemical communication system. While direct comparative behavioral studies on the biological response to this compound versus its (E)-isomer in C. fasciventris are not extensively detailed in the provided context, the distinct presence of the (Z)-isomer in its pheromone blend strongly suggests a role in species-specific signaling.

Electroantennographic Detection (EAD) Studies and Antennal Responsiveness

Electroantennography (EAD) is a technique used to measure the electrical output of an insect's antenna in response to volatile compounds. This method has been instrumental in identifying which specific chemicals in a complex mixture are perceived by an insect.

Research has demonstrated that the antennal responses to this compound and its analogs can be highly species-specific, serving as a key element in reproductive isolation. senasica.gob.mx In the Ceratitis FAR complex, which includes the fruit fly species Ceratitis fasciventris, C. rosa, and C. anonae, the composition of male sex pheromones, including various esters, plays a vital role in distinguishing between these closely related species. senasica.gob.mx While some compounds are shared among the species, the presence and specific ratios of others, including isomers of hexenoic acid esters, are characteristic to each, contributing to their reproductive barriers. senasica.gob.mxpensoft.net

For instance, studies on Ceratitis capitata (the Mediterranean fruit fly) have identified its trans-isomer, ethyl (E)-oct-3-enoate, as one of the male-produced volatiles that elicits a response from female antennae. researchgate.net This highlights how even subtle differences in the chemical structure, such as the stereochemistry of the double bond (Z versus E), can be critical for species-specific recognition.

In a comparative study of the Ceratitis FAR complex, GC-EAD analyses of male volatiles revealed that the antennal sensitivities of females differ significantly among the studied species. pensoft.net This specificity in perception is crucial for avoiding interbreeding and maintaining species integrity.

Table 1: Species-Specific EAD Responses to Pheromone Components

SpeciesKey EAD-Active CompoundsShared/Specific
Ceratitis fasciventrisMethyl (E)-hex-3-enoate, Ethyl hexanoate, Ethyl (E)-hex-2-enoate, Mthis compoundSpecific
Ceratitis anonaeMethyl (E)-hex-2-enoate, (E)-Non-2-enal, (E,E)-α-Farnesene, Methyl (2E,6E)-farnesoateSpecific
Ceratitis rosaGeranyl acetone, 6-Methylhept-5-en-2-oneSpecific
Ceratitis anonae & C. rosaLinaloolShared
C. fasciventris, C. anonae, C. rosaMethyl (E)-hex-3-enoate, 6-Methylhept-5-en-2-one, Linalool, Methyl (2E,6E)-farnesoateShared (among all three)

This table is based on data from a study on the Ceratitis FAR complex, highlighting both unique and common EAD-active compounds. senasica.gob.mx

Ecological Ramifications of this compound as an Infochemical

As an infochemical, this compound has significant ecological consequences, particularly in mediating interactions within and between species.

Intraspecific Communication and Reproductive Isolation

The species-specific nature of pheromone blends containing this compound and its analogs is a cornerstone of reproductive isolation among closely related fruit fly species. senasica.gob.mx These chemical signals control mating behavior and are highly specific, preventing hybridization and ensuring that reproductive effort is not wasted. senasica.gob.mx The unique chemical signature of each species, defined by the presence and ratio of compounds like this compound, acts as a "password" for recognizing conspecific mates. senasica.gob.mxpensoft.net This chemical barrier is particularly important in cryptic species complexes where morphological differences are minimal. senasica.gob.mx

Potential Applications in Pest Management Strategies

The understanding of this compound's role as a pheromone component opens up avenues for developing environmentally benign pest control methods.

Pheromone-based trapping systems are a key component of integrated pest management (IPM) programs. researchgate.netmdpi.comimrpress.com These systems utilize synthetic pheromones to lure target pests into traps for monitoring population levels or for mass trapping to reduce their numbers. researchgate.netmdpi.com For species like the Mediterranean fruit fly, synthetic blends of male-produced pheromones, which can include isomers of octenoates, have been tested for their effectiveness in attracting females. researchgate.net

The development of such trapping systems requires careful optimization of several factors, including the specific pheromone components in the lure, their release rate, and the design of the trap itself. mdpi.comsenasica.gob.mx The goal is to create a lure that is highly attractive to the target pest while minimizing the capture of non-target organisms. researchgate.net Combining the sex pheromones of multiple pest species into a single lure is also being explored to improve cost-efficiency in pest management programs. researchgate.netresearchgate.net

Sterile Insect Technique (SIT) and Population Control

This compound has been identified as a characteristic volatile compound in the chemical profile of certain fruit fly species, which are major targets for population control using the Sterile Insect Technique (SIT). pensoft.netsenasica.gob.mx SIT is an environmentally safe pest control method that involves releasing large numbers of sterilized males into the wild population. senasica.gob.mx The success of SIT programs relies heavily on a thorough understanding of the insects' chemical communication, including the specific pheromones involved in mating. senasica.gob.mxmdpi.com

Research into the chemical ecology of the Ceratitis FAR complex, a group of cryptic fruit fly species including significant agricultural pests like Ceratitis fasciventris, Ceratitis anonae, and Ceratitis rosa, has highlighted the importance of species-specific volatile compounds. pensoft.netsenasica.gob.mx In a detailed analysis of male-produced volatiles from this complex, this compound was found to be a characteristic compound for Ceratitis fasciventris. pensoft.net The identification of such specific compounds is crucial for developing effective monitoring and control systems, including those that support SIT programs, by helping to clarify taxonomic relationships and species distribution. senasica.gob.mx While its trans-isomer, Ethyl (E)-oct-3-enoate, is a more extensively studied major component of the male-produced sex pheromone of the Mediterranean fruit fly (Ceratitis capitata) used to attract females, the presence of the (Z)-isomer in a related pest species underscores its potential relevance in the broader context of tephritid fruit fly control. researchgate.netresearchgate.netresearchgate.net

Presence as a Volatile Constituent in Natural Matrices (Excluding specific food flavor applications)

This compound is a naturally occurring volatile organic compound (VOC) found in the chemical profiles of both insects and plants. As a fatty acid derivative, it is part of a large class of compounds that play significant roles in chemical communication and other biological processes. mdpi.comnih.gov Its presence is often noted in studies of plant-insect interactions, where volatile emissions are critical for behaviors such as host location, mating, and defense.

Occurrence in Plant Volatile Profiles

The identification of this compound specifically in plant volatile emissions is documented, although less frequently than its (E)-isomer or other related esters. It is categorized among the many volatile fatty acid derivatives that contribute to the complex aroma profiles of various plant tissues. mdpi.comnih.gov For instance, comprehensive analyses of the volatile compounds from the leaves of Pandanus amaryllifolius Roxb. (pandan) have identified a vast array of esters, aldehydes, and other compounds, with some studies noting the presence of various octenoate esters. mdpi.comanalis.com.mynih.gov However, the specific identification of the (Z)-3-enoate isomer in plants is not as commonly reported as other structurally similar compounds.

Volatile organic compounds are emitted from various plant organs, including roots. nih.gov A study on the VOCs emitted by barley roots (Hordeum vulgare L.) identified a large number of fatty acid-derived compounds, though this compound was not specifically listed among the major volatiles detected in that research. nih.govuliege.be The table below details the findings regarding the occurrence of this compound in the context of natural volatile profiles.

Table 1: Documented Occurrence of this compound
Natural Source SystemSpecific OrganismFindingReference
Insect Volatile ProfileCeratitis fasciventris (Fruit Fly)Identified as a characteristic compound in male aeration extracts. pensoft.net

Biosynthetic Origins in Plants (Overview)

The biosynthesis of volatile esters like this compound in plants is part of the broader lipoxygenase (LOX) pathway, which metabolizes fatty acids into a wide range of biologically active compounds. mdpi.comuliege.befrontiersin.org These volatile fatty acid derivatives are typically synthesized in response to stimuli such as tissue damage or herbivory, or during developmental stages like fruit ripening. mdpi.comnih.gov

The general biosynthetic route can be summarized in the following steps:

Precursor Release : The process begins with the release of C18 polyunsaturated fatty acids (PUFAs), such as linoleic acid and α-linolenic acid, from cell membranes by the action of lipases. mdpi.comuliege.be

Oxygenation : Lipoxygenase (LOX) enzymes catalyze the dioxygenation of these PUFAs. Depending on the specific LOX enzyme (e.g., 9-LOX or 13-LOX), hydroperoxides are formed at different positions on the fatty acid chain. nih.govfrontiersin.org

Cleavage : The resulting fatty acid hydroperoxides are then cleaved by hydroperoxide lyase (HPL) enzymes. This cleavage results in the formation of short-chain volatile aldehydes (typically C6 or C9 compounds) and a corresponding oxoacid. mdpi.comfrontiersin.org

Reduction and Esterification : The volatile aldehydes can undergo further modification. They can be reduced to their corresponding alcohols by alcohol dehydrogenase (ADH). Finally, these alcohols serve as substrates for alcohol acyltransferases (AATs), which catalyze the condensation reaction between the alcohol and an acyl-CoA molecule (e.g., acetyl-CoA) to form the final volatile ester, such as this compound. frontiersin.orgnih.gov

This pathway allows for the production of a great diversity of straight-chain ester volatiles, with the specific products depending on the initial fatty acid substrate and the set of enzymes present in the plant species. acs.org

Advanced Analytical Characterization of Ethyl Z Oct 3 Enoate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating Ethyl (Z)-oct-3-enoate from complex mixtures, a common requirement in the analysis of natural products, food, and environmental samples.

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that offers significantly enhanced separation capacity compared to conventional one-dimensional GC. researchgate.net This method is particularly advantageous for analyzing complex volatile samples, such as those found in wines or petroleum, which may contain hundreds of compounds. ives-openscience.eufmach.itdlr.de In GC×GC, the effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram where compounds are separated based on two independent properties, such as boiling point and polarity. acs.org

The increased peak capacity and resolution of GC×GC are critical for the analysis of this compound, especially for distinguishing it from its geometric isomer, Ethyl (E)-oct-3-enoate, and other structurally similar fatty acid esters that may co-elute in a single-dimension separation. nih.gov The structured nature of GC×GC chromatograms, where chemically related compounds often appear in distinct patterns, further aids in the identification of specific compound classes like esters. acs.org This technique, often coupled with time-of-flight mass spectrometry (TOF-MS), allows for the detailed characterization and quantification of individual components in highly complex matrices. researchgate.netmdpi.com

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the definitive identification of volatile compounds. Following separation by GC, compounds are introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.

For this compound (molar mass: 170.25 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 170. The fragmentation pattern provides crucial structural information. Key fragmentation pathways for ethyl esters include:

McLafferty Rearrangement: This is a characteristic fragmentation for esters with a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond, typically producing a prominent ion. For ethyl esters, this rearrangement often results in a characteristic fragment at m/z 88. tdx.cat

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group can result in the loss of the ethoxy group (-OCH₂CH₃), leading to an [M-45]⁺ ion.

Hydrocarbon Fragmentation: The aliphatic chain can undergo fragmentation, producing a series of ions separated by 14 mass units (corresponding to CH₂ groups).

The mass spectrum for the isomeric Ethyl (E)-oct-3-enoate shows major peaks at m/z 55, 29, and 96, which are characteristic fragments resulting from the breakdown of the molecule. nih.gov The fragmentation pattern of the (Z)-isomer is expected to be very similar, making chromatographic separation prior to mass analysis essential for unambiguous identification.

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the complete structural elucidation of organic molecules, including the determination of stereochemistry.

NMR spectroscopy is the most definitive method for assigning the stereochemistry of the double bond in alkenes. The distinction between (Z) (cis) and (E) (trans) isomers is reliably achieved by examining the coupling constant (³J) between the two protons on the double bond (vinylic protons). tutorchase.com

The magnitude of this vicinal coupling is dependent on the dihedral angle between the protons.

For (Z)-isomers (cis) , where the protons are on the same side of the double bond, the coupling constant is typically in the range of 6-12 Hz . creative-biostructure.comblogspot.com

For (E)-isomers (trans) , where the protons are on opposite sides, the coupling constant is significantly larger, generally falling between 12-18 Hz . creative-biostructure.comopenochem.org

Therefore, the measurement of the coupling constant between the protons at the C3 and C4 positions of Ethyl oct-3-enoate provides unambiguous confirmation of the (Z) configuration.

The ¹H-NMR (proton NMR) spectrum provides detailed information about the chemical environment of each hydrogen atom in the molecule. For this compound, the spectrum can be predicted based on established chemical shift ranges and coupling patterns. The key feature for stereochemical assignment is the coupling constant between H-3 and H-4, which is expected to be approximately 10 Hz, confirming the cis relationship. blogspot.com

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Carbon Position Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
1 -CH₃ (ethyl) ~ 1.25 Triplet (t) J ≈ 7.1 3H
2 -OCH₂- (ethyl) ~ 4.12 Quartet (q) J ≈ 7.1 2H
3 =CH- ~ 5.4 - 5.6 Multiplet (m) ³J(H3-H4) ≈ 10 (cis) 1H
4 =CH- ~ 5.4 - 5.6 Multiplet (m) ³J(H4-H3) ≈ 10 (cis) 1H
5 -CH₂- ~ 2.05 Multiplet (m) - 2H
6 -CH₂- ~ 1.30 Multiplet (m) - 2H
7 -CH₂- ~ 1.30 Multiplet (m) - 2H
8 -CH₃ ~ 0.90 Triplet (t) J ≈ 7.0 3H
α-position α-CH₂- ~ 3.10 Doublet (d) - 2H

Note: Chemical shifts are relative to TMS (tetramethylsilane) at 0.00 ppm. Actual values may vary depending on the solvent and concentration.

The ¹³C-NMR spectrum reveals the number of unique carbon environments and their electronic nature. Carbons in different functional groups resonate at characteristic chemical shifts. The olefinic carbons (C-3 and C-4) are expected in the typical alkene region (115-140 ppm), while the carbonyl carbon of the ester group appears significantly downfield (~172 ppm). libretexts.orglibretexts.org

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-1 (ester -CH₃) ~ 14.2
C-2 (ester -OCH₂-) ~ 60.3
C=O (carbonyl) ~ 172.5
α-CH₂ ~ 35.0
C-3 (=CH) ~ 122.0
C-4 (=CH) ~ 133.0
C-5 (-CH₂-) ~ 29.5
C-6 (-CH₂-) ~ 31.4
C-7 (-CH₂-) ~ 22.5
C-8 (-CH₃) ~ 13.9

Note: Chemical shifts are relative to TMS at 0.00 ppm. Assignments are based on typical values for similar structures.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides characteristic absorption bands that confirm its molecular structure, particularly the ester functional group and the carbon-carbon double bond.

The key functional groups and their expected absorption regions in the IR spectrum of this compound are detailed below. Since this compound is a β,γ-unsaturated ester, the carbonyl (C=O) stretching frequency is expected to be in the typical range for aliphatic esters, as the double bond is not in conjugation with the carbonyl group. orgchemboulder.com

Key IR absorption bands for this compound include:

C-H Stretching: The presence of sp2-hybridized carbons in the C=C double bond and sp3-hybridized carbons in the alkyl chain results in C-H stretching vibrations. The =C-H stretch for the cis-alkene is expected just above 3000 cm⁻¹, while the C-H stretches for the alkyl groups appear just below 3000 cm⁻¹. docbrown.infolumenlearning.com

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is anticipated in the range of 1750-1735 cm⁻¹. orgchemboulder.comdocbrown.info

C=C Stretching: The carbon-carbon double bond of the octenoate chain will produce a medium-intensity absorption band around 1650 cm⁻¹.

C-O Stretching: The ester C-O single bond stretching vibrations are expected to show two bands in the fingerprint region, typically between 1300-1000 cm⁻¹. orgchemboulder.comdocbrown.info

The following interactive table summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
Alkene=C-H stretch~3080-3010Medium
AlkylC-H stretch~2975-2850Strong
EsterC=O stretch~1750-1735Strong
AlkeneC=C stretch~1650Medium
EsterC-O stretch~1300-1000Strong

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. In the analysis of this compound, electron ionization (EI) mass spectrometry provides a distinct fragmentation pattern that aids in its identification and structural elucidation. The molecular weight of this compound is 170.25 g/mol . nist.gov

Upon electron impact, the this compound molecule loses an electron to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 170. This molecular ion can then undergo various fragmentation pathways, leading to the formation of smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule.

Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) and rearrangements such as the McLafferty rearrangement. libretexts.orgdocbrown.info For this compound, key fragmentation processes would involve cleavage of bonds adjacent to the carbonyl group and within the octenyl chain.

The mass spectrum of this compound would be expected to show a molecular ion peak at m/z 170. The interactive table below details some of the plausible fragment ions and their corresponding m/z values that would be observed in the mass spectrum.

m/zProposed Fragment IonFormulaNotes
170[C₁₀H₁₈O₂]⁺•C₁₀H₁₈O₂Molecular Ion (M⁺•)
125[M - OCH₂CH₃]⁺C₈H₁₃OLoss of the ethoxy radical
101[CH₂(CH₂)₂CH=CH(CH₂)₂CO]⁺C₇H₁₃OMcLafferty rearrangement product
97[C₇H₉O]⁺C₇H₉OFurther fragmentation
83[C₆H₁₁]⁺C₆H₁₁Cleavage of the alkyl chain
55[C₄H₇]⁺C₄H₇Common alkyl fragment
43[CH₃CO]⁺ or [C₃H₇]⁺C₂H₃O or C₃H₇Acylium ion or propyl cation
29[CH₂CH₃]⁺C₂H₅Ethyl cation

Hyphenated Techniques for Biologically Active Volatiles

Gas Chromatography-Electroantennographic Detection (GC-EAD) in Pheromone Research

Gas chromatography-electroantennographic detection (GC-EAD) is a powerful technique used in chemical ecology to identify biologically active volatile compounds, particularly insect pheromones. grafiati.com This method couples the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection of an insect's antenna. As the separated compounds elute from the GC column, they are split into two streams: one directed to a standard GC detector (like a flame ionization detector or mass spectrometer) and the other to an insect antenna preparation. grafiati.com An electroantennogram (EAG) records the electrical response of the antenna to olfactory stimulants, allowing researchers to pinpoint which specific compounds in a complex mixture elicit a neural response in the insect. nih.gov

In the context of pheromone research, GC-EAD is instrumental in identifying the precise components of an insect's sex pheromone blend. For instance, while not this compound, a related compound, ethyl (Z)-9-hexadecenoate, has been identified as a sex pheromone for the sawfly parasitoid Syndipnus rubiginosus. researchgate.net The identification of such compounds as active pheromonal components is typically achieved through techniques like GC-EAD, where extracts from the insect are analyzed, and the antennal responses of the opposite sex are recorded. A significant EAG response at the retention time of a specific compound provides strong evidence of its role as a semiochemical.

Gas Chromatography-Olfactometry (GC-O) for Odor Activity Evaluation

This compound, as an ester, is expected to possess a characteristic fruity aroma. The odor profiles of structurally similar compounds have been described using GC-O. For example, ethyl octanoate (B1194180) is known for its fruity, waxy, and winey aroma with notes of apricot and pear. thegoodscentscompany.com The (E)-isomer, ethyl (E)-oct-3-enoate, is also described as having a fruity, fatty, and winey odor. thegoodscentscompany.com

Using GC-O, the odor of this compound could be precisely characterized as it elutes from the GC column. Panelists would describe the perceived aroma, and its intensity could be quantified using methods like aroma extract dilution analysis (AEDA). This technique would confirm its contribution to a flavor or fragrance profile and determine its odor threshold. The following table lists related ester compounds and their reported odor descriptors, suggesting a likely aroma profile for this compound.

CompoundOdor Descriptors
Ethyl octanoateFruity, waxy, sweet, apricot, banana, brandy, pear thegoodscentscompany.com
Ethyl (E)-oct-3-enoateFruity, fatty, winey thegoodscentscompany.com
Ethyl hexanoateFruity, pineapple, banana
Ethyl butanoateFruity, pineapple, apple-like

Advanced Sample Preparation Techniques for Complex Biological and Environmental Matrices

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction and preconcentration of volatile and semi-volatile organic compounds from various complex matrices, including biological and environmental samples. mdpi.com This method is particularly well-suited for the analysis of compounds like this compound.

In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) of a sample that is typically heated and agitated in a sealed vial. mdpi.com The volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or a specified time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis.

The choice of fiber coating is crucial and depends on the polarity and volatility of the target analytes. For a moderately polar compound like this compound, a fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), would likely be effective.

HS-SPME offers several advantages for the analysis of this compound in complex matrices:

High Sensitivity: It is an equilibrium-based technique that can effectively preconcentrate analytes, leading to low detection limits.

Minimal Matrix Effects: By sampling from the headspace, non-volatile matrix components that could interfere with the analysis are left behind. nih.gov

Solvent-Free: It is an environmentally friendly technique that avoids the use of organic solvents. rsc.org

Ease of Automation: HS-SPME can be easily automated, allowing for high-throughput analysis. mdpi.com

This technique has been successfully applied to the analysis of various esters and other volatile compounds in food and beverage, environmental, and biological samples. researchgate.netresearchgate.netnih.gov

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the chemical compound “this compound” that strictly adheres to the requested outline. The search for specific research findings on the application of Static Headspace (SHS) extraction, Principal Component Analysis (PCA), Cluster Analysis (CA), and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) for the sole characterization of this compound did not yield any relevant results.

The scientific community has not published specific studies focusing on this particular compound with the detailed analytical methodologies requested. Consequently, the creation of an article with "thorough, informative, and scientifically accurate content," including data tables and detailed research findings, is not feasible without resorting to speculation, which would contradict the core principles of scientific accuracy.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary scientific data.

Computational and Theoretical Investigations of Ethyl Z Oct 3 Enoate

Quantum Chemical Calculations on Molecular Mechanisms

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity. A comprehensive search of chemical databases and academic journals did not yield any studies that have applied MEDT to investigate the reaction mechanisms involving Ethyl (Z)-oct-3-enoate.

Density Functional Theory (DFT) is a widely used computational method for predicting molecular properties. Despite its broad applicability, there are no specific DFT studies reported in the literature that focus on this compound to determine its electronic structure, reactivity, or other properties. Research on other, different unsaturated esters using DFT exists, but the data is not directly transferable. researchgate.net

Conformational Analysis and Stereoisomeric Stability

Conformational analysis is crucial for understanding the three-dimensional structure and stability of flexible molecules like this compound. While general principles of conformational analysis for unsaturated esters are well-established, specific computational studies detailing the conformational preferences and the relative stability of stereoisomers of this compound have not been published. Such a study would typically involve calculating the potential energy surface to identify the most stable conformers.

Table 1: Conformational Analysis Data for this compound

Computational Method Conformers Identified Relative Energy (kJ/mol)
Data Not Available Data Not Available Data Not Available

Reaction Pathway Analysis and Intermediate Characterization

The analysis of reaction pathways and the characterization of intermediates and transition states are key applications of computational chemistry. These investigations provide insights into reaction mechanisms and kinetics. However, no specific computational studies on the reaction pathways involving this compound, such as its synthesis, isomerization, or degradation, have been reported.

Table 2: Theoretical Reaction Pathway Data for this compound

Reaction Studied Computational Level Activation Energy (kJ/mol) Intermediate Structures
Data Not Available Data Not Available Data Not Available Data Not Available

Spectroscopic Property Prediction (Theoretical)

Theoretical calculations are often employed to predict spectroscopic properties like NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic absorption spectra (UV-Vis). These predictions can aid in the interpretation of experimental data. A literature search reveals no published theoretical predictions of the spectroscopic properties for this compound. While experimental data may exist in various databases, dedicated computational studies to predict and analyze its spectra are absent.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Parameter Calculated Value
¹H NMR Chemical Shift (ppm) Data Not Available
¹³C NMR Chemical Shift (ppm) Data Not Available
IR Spectroscopy Vibrational Frequency (cm⁻¹) Data Not Available

Biosynthetic Pathways and Precursors of Ethyl Z Oct 3 Enoate

Metabolic Origins of Unsaturated Esters in Biological Systems

The biosynthesis of volatile esters in natural systems, particularly in plants and fruits, draws upon fundamental metabolic pools. nih.gov The two primary sources for the acyl and alcohol moieties of these esters are fatty acid and amino acid catabolism. researchgate.net These pathways generate a diverse array of precursor molecules, such as acyl-Coenzyme A (acyl-CoA) thioesters and alcohols, which are the immediate building blocks for ester synthesis. frontiersin.org The availability of these substrates, which often changes with the developmental or ripening stage of a fruit, is a key determinant of the profile of volatile esters produced. researchgate.net

Fatty acid metabolism is a major contributor to the formation of straight-chain esters, including octenoates. nih.govmdpi.com In plants, fatty acids are synthesized de novo and can be subsequently modified through chain-shortening or desaturation reactions. The β-oxidation pathway is a critical catabolic process that systematically shortens long-chain fatty acids, producing acetyl-CoA units and a series of acyl-CoA intermediates with varying chain lengths. nih.govnih.gov This pathway is a primary source of the C8 acyl-CoA precursor required for ethyl oct-3-enoate.

The process begins with the activation of a fatty acid to its corresponding acyl-CoA, which then enters the β-oxidation spiral. This cycle involves four key enzymatic steps:

Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-2-enoyl-CoA.

Hydration by enoyl-CoA hydratase.

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.

Thiolysis by β-ketothiolase, which releases acetyl-CoA and an acyl-CoA that is two carbons shorter.

Through successive rounds of this cycle, an octanoyl-CoA intermediate can be generated from longer-chain fatty acids like palmitic acid (C16) or stearic acid (C18). This octanoyl-CoA can then be acted upon by a desaturase enzyme to introduce the double bond before or after esterification. The final step in the formation of the ester is catalyzed by alcohol acyltransferases (AATs), which transfer the acyl group from acyl-CoA to an alcohol, in this case, ethanol. nih.govfrontiersin.org

The catabolism of branched-chain amino acids (BCAAs), particularly isoleucine, serves as an alternative and significant pathway for the generation of acyl-CoA precursors for ester synthesis. nih.gov The degradation of isoleucine produces both acetyl-CoA and propionyl-CoA. youtube.comfigshare.com The catabolic pathway for isoleucine shares remarkable similarities with fatty acid β-oxidation. nih.gov

The key steps in isoleucine degradation are:

Transamination: The amino group of isoleucine is removed by a branched-chain aminotransferase (BCAT) to form the α-keto acid, (S)-3-methyl-2-oxopentanoate. frontiersin.org

Oxidative Decarboxylation: This α-keto acid is then converted to 2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govqiagen.com

β-oxidation-like Steps: 2-methylbutanoyl-CoA undergoes a series of reactions analogous to β-oxidation, including dehydrogenation, hydration, a second dehydrogenation, and finally thiolytic cleavage. nih.govqiagen.com This sequence ultimately yields acetyl-CoA and propionyl-CoA. nih.gov

During this process, intermediates are formed that can be channeled into the synthesis of various volatile compounds. While isoleucine breakdown is primarily associated with branched-chain esters (e.g., methyl 2-methylbutanoate), the acetyl-CoA generated from its catabolism enters the general metabolic pool and can be used to build the octenoyl chain required for ethyl (Z)-oct-3-enoate through pathways like the reverse of β-oxidation. nih.govyoutube.com

Enzymatic Biotransformations Leading to (Z)-Enoate Structures

The specific geometry of the double bond in this compound is a direct result of the high stereoselectivity of the enzymes involved in its formation. In biological systems, the cis (or Z) configuration of double bonds in unsaturated fatty acids is predominantly formed by a class of enzymes known as fatty acid desaturases (FADs). nih.govwikipedia.org

These enzymes are responsible for introducing double bonds at specific positions along the fatty acyl chain. gsartor.orgdcu.ie The desaturation reaction is an oxidative process that requires molecular oxygen and a reduced cofactor, such as NADH or NADPH. wikipedia.org Desaturases are typically membrane-bound proteins and exhibit high specificity for the chain length of their substrate and the position and stereochemistry of the double bond they create. nih.govnih.gov For example, a Δ9-desaturase specifically introduces a double bond between carbons 9 and 10 of a saturated fatty acid, almost always resulting in a (Z)-isomer. frontiersin.orgnih.gov

The formation of the (Z)-double bond at the C3 position of an octanoyl chain would necessitate a specific Δ3-desaturase capable of acting on an 8-carbon substrate (octanoyl-CoA or a lipid-linked octanoyl group). The enzyme abstracts hydrogen atoms from the C3 and C4 positions, leading to the formation of the (Z)-double bond in a highly controlled manner. gsartor.org This enzymatic control is crucial for producing the specific (Z)-isomer, as the trans (E) isomer is often the more thermodynamically stable form. nih.gov

Comparative Biosynthesis of (Z)- and (E)-Isomers in Natural Systems

In nature, there is a strong enzymatic preference for the synthesis of (Z)-isomers of unsaturated fatty acids. This preference is rooted in the structure and mechanism of desaturase enzymes. gsartor.org The (Z)-configuration introduces a kink in the acyl chain, which is critical for maintaining the fluidity of biological membranes. frontiersin.org

While enzymatic desaturation overwhelmingly produces (Z)-isomers, the corresponding (E)-isomers are not entirely absent. Some enzymes have been identified that produce a mixture of both isomers. For instance, a Δ8 sphingolipid desaturase was found to produce (Z)- and (E)-isomers in an approximate 4:1 ratio, indicating that while (Z) is preferred, the enzymatic control is not absolute. oup.com

The presence of (E)-isomers in natural products can also arise from non-enzymatic isomerization of the more common (Z)-isomers. Exposure to factors such as light or heat can cause the conversion of the thermodynamically less stable (Z)-isomer to the more stable (E)-form. nih.gov However, the primary biosynthetic event, catalyzed by desaturases, is geared towards the production of the (Z)-isomer. To date, specific enzymatic pathways that are dedicated to the de novo synthesis of (E)-unsaturated fatty acids in direct competition with (Z)-forming pathways are not well-characterized, highlighting the biological importance and dominance of the (Z)-configuration. nih.gov

Degradation and Environmental Transformation Studies of Unsaturated Esters

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds. For Ethyl (Z)-oct-3-enoate, the primary abiotic pathways are hydrolysis and photolysis, which involve reactions with water and light, respectively.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, hydrolysis involves the cleavage of the ester bond, yielding (Z)-oct-3-enoic acid and ethanol. This reaction can be catalyzed by either acids or bases.

The rate of hydrolysis is influenced by the molecular structure of the ester. For unsaturated esters, the position of the double bond relative to the ester group is a key factor. In a study on the hydrolysis of esters with unsaturated substituents, it was found that the presence of a double bond conjugated with the carbonyl group significantly affects the reaction rate. However, in this compound, the double bond is at the C3 position (a β,γ-unsaturated ester), meaning it is not in direct conjugation with the ester's carbonyl group. Therefore, its influence on hydrolysis is primarily due to steric and electronic (inductive) effects rather than resonance stabilization of the transition state. rsc.org The electron-withdrawing nature of the distant unsaturated group can still influence the reaction, though the effect diminishes as the distance from the ester functional group increases. rsc.org

Table 1: Summary of Abiotic Degradation Pathways for this compound

Degradation PathwayMechanismKey Environmental FactorsPrimary Degradation Products
HydrolysisCleavage of the ester bond by water, which can be acid or base-catalyzed.pH, Temperature(Z)-oct-3-enoic acid, Ethanol
PhotolysisDirect absorption of UV radiation leading to bond cleavage or isomerization. Indirect photolysis via reaction with photochemically generated reactive species (e.g., hydroxyl radicals).Sunlight intensity (UV radiation), Presence of photosensitizersIsomerization products (e.g., Ethyl (E)-oct-3-enoate), smaller carbonyl compounds, and other oxidation products.

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. Unsaturated esters can undergo photolytic degradation through direct or indirect mechanisms. Direct photolysis occurs when the molecule itself absorbs photons of a sufficient energy level to cause a chemical transformation, such as isomerization or bond cleavage. The degradation of unsaturated polyester (B1180765) resins, for instance, is known to be initiated by UV radiation, leading to the breaking of ester bonds and crosslinking. nih.gov

For this compound, the isolated double bond and the carbonyl group are the primary chromophores. UV radiation can induce a (Z) to (E) isomerization at the double bond. While much of the research on ester photochemistry focuses on α,β-unsaturated esters where the double bond and carbonyl group are conjugated, the principles of light-induced bond cleavage can still apply. Indirect photolysis can also occur, where other substances in the environment (photosensitizers) absorb light and produce reactive species like hydroxyl radicals, which then attack the this compound molecule, leading to its degradation.

Biotic Degradation Pathways

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms and their enzymes. This is often the most significant pathway for the environmental removal of fatty acid esters.

In soil and aquatic environments, microbial communities play a crucial role in the breakdown of organic esters. The first step is typically the enzymatic hydrolysis of the ester bond, releasing the fatty acid and alcohol, which are then further metabolized. Studies on the anaerobic biodegradation of various alkyl esters in marine sediment have shown that both molecular size and structure influence the degradation rate. researchgate.net Research indicates that unsaturated esters are often degraded more rapidly than their saturated counterparts. researchgate.net

For this compound, microorganisms would likely hydrolyze it to (Z)-oct-3-enoic acid and ethanol. The resulting unsaturated fatty acid, octenoic acid, can then be further degraded. In anaerobic environments, long-chain fatty acids are typically broken down via β-oxidation by syntrophic bacteria in cooperation with methanogens. nih.govresearchgate.net Specific bacterial genera, such as Syntrophomonas, have been identified as key players in the degradation of unsaturated fatty acids like oleate. researchgate.net While the degradation of the C8-unsaturated fatty acid from this compound would be less complex than that of a long-chain fatty acid, a similar pathway involving β-oxidation is expected.

In biological systems, carboxylesterases (CEs) are a superfamily of enzymes that catalyze the hydrolysis of a wide range of compounds containing ester, thioester, or amide bonds. nih.govwikipedia.org These enzymes are vital for both the metabolism of endogenous lipids and the detoxification of xenobiotics. nih.gov Human carboxylesterases, such as CES1 and CES2, are the most prominent and are found in high concentrations in organs like the liver. nih.gov

This compound, as a fatty acid ethyl ester (FAEE), is a substrate for these enzymes. Upon entering a biological system, it would be rapidly hydrolyzed by carboxylesterases into (Z)-oct-3-enoic acid and ethanol. nih.gov This enzymatic action is a key detoxification pathway, converting the ester into more water-soluble components (an acid and an alcohol) that can be more easily managed and excreted by the body. wikipedia.org

Table 2: Summary of Biotic Degradation Pathways for this compound

Degradation PathwayMediatorMechanismInitial Degradation Products
Microbial DegradationBacteria and other microorganisms in soil and water (e.g., Syntrophomonas). researchgate.netExtracellular enzymatic hydrolysis followed by intracellular metabolism (e.g., β-oxidation). nih.gov(Z)-oct-3-enoic acid, Ethanol
Enzymatic DegradationCarboxylesterases (e.g., CES1, CES2) in biological systems. nih.govEnzymatic hydrolysis of the ester bond.(Z)-oct-3-enoic acid, Ethanol

Theoretical Modeling of Environmental Fate and Persistence

Theoretical models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for predicting the environmental fate and persistence of chemicals when experimental data is limited. nih.gov These models use the molecular structure of a compound to estimate its physicochemical properties and degradation rates.

For esters, QSAR models have been developed to predict properties like aquatic toxicity and hydrolysis rates. nih.govacs.org The persistence of this compound in the environment would be estimated by modeling its rates of hydrolysis, biodegradation, and photolysis. Key molecular descriptors used in such models for esters often include parameters related to molecular size, hydrophobicity (logP), and electronic properties. acs.org

Fatty acid ethyl esters (FAEEs) are generally considered to be readily biodegradable. mdpi.com Models predicting the fate of FAEEs often incorporate data on their susceptibility to microbial and enzymatic action. nih.gov Given that unsaturated esters tend to biodegrade more quickly than saturated ones, models would likely predict a relatively low persistence for this compound in biologically active environments. researchgate.net However, the accuracy of these predictions depends heavily on the quality and relevance of the training data sets used to build the QSAR models. acs.org

Volatilization and Aqueous Phase Behavior

The tendency of a chemical to partition between air and water is a critical factor in its environmental distribution. This behavior is primarily described by Henry's Law constant, vapor pressure, and water solubility. For this compound, these parameters have been estimated using the US EPA's Estimation Programs Interface (EPI) Suite™, a well-established quantitative structure-property relationship (QSPR) modeling tool. chemistryforsustainability.orgepa.govchemsafetypro.com

Volatilization from water surfaces is a significant dissipation pathway for many organic compounds. The Henry's Law constant (H) provides a measure of this tendency, representing the equilibrium partitioning of a substance between air and water. A higher H value indicates a greater propensity for the chemical to move from the aqueous phase to the gas phase. The estimated Henry's Law constant for this compound suggests a moderate potential for volatilization from water.

The aqueous phase behavior is further characterized by water solubility and vapor pressure. Water solubility dictates the maximum concentration of the compound that can be dissolved in water, influencing its mobility and bioavailability in aquatic systems. The vapor pressure of a substance at a given temperature is a measure of its tendency to evaporate. These estimated values for this compound provide insight into its likely behavior in aquatic environments.

Table 1: Estimated Volatilization and Aqueous Phase Properties of this compound

PropertyEstimated ValueMethodReference
Henry's Law Constant (atm·m³/mol)1.34 x 10-4HENRYWIN™ (Bond Contribution Method) chemistryforsustainability.orgepa.gov
Vapor Pressure (mm Hg at 25°C)0.18MPBPWIN™ chemistryforsustainability.orgepa.gov
Water Solubility (mg/L at 25°C)158.5WSKOWWIN™ chemistryforsustainability.orgepa.gov

Sorption to Organic Matter and Soil Particles

The interaction of this compound with soil and sediment is another crucial aspect of its environmental fate. Sorption, the process by which a chemical binds to solid particles, can significantly reduce its mobility and bioavailability in the environment. The primary factor influencing the sorption of non-ionic organic compounds like this compound is the organic carbon content of the soil or sediment.

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the extent of sorption. It normalizes the partitioning of a chemical between organic carbon and water, allowing for the comparison of sorption potential across different soils and sediments. A higher Koc value indicates a stronger tendency for the compound to adsorb to organic matter, leading to lower mobility in the soil column and reduced leaching into groundwater.

The Koc for this compound has been estimated using the KOCWIN™ program within the US EPA's EPI Suite™. chemistryforsustainability.orgepa.gov This estimation is based on the compound's octanol-water partition coefficient (Kow), which is a measure of its hydrophobicity. The estimated Koc value suggests that this compound has a moderate tendency to sorb to soil and sediment organic matter.

Table 2: Estimated Sorption Properties of this compound

PropertyEstimated ValueMethodReference
Log Koc (L/kg)2.45KOCWIN™ (Kow Method) chemistryforsustainability.orgepa.gov
Koc (L/kg)281.8Calculated from Log Koc chemistryforsustainability.orgepa.gov

Future Research Directions and Emerging Applications

Development of Novel Stereoselective Synthetic Routes for (Z)-Isomer Specificity

The biological activity of olefinic compounds like Ethyl (Z)-oct-3-enoate is critically dependent on their geometric configuration. Consequently, a primary focus of future research is the development of highly efficient and stereoselective synthetic methods that exclusively yield the (Z)-isomer, minimizing or eliminating the formation of the (E)-isomer.

Current research in stereoselective synthesis provides a strong foundation. The Horner-Wadsworth-Emmons (HWE) reaction, particularly the Still-Gennari modification, is a powerful tool for creating (Z)-α,β-unsaturated esters. This reaction utilizes phosphonates with electron-withdrawing groups, such as trifluoroethyl, to favor the kinetic pathway leading to the Z-isomer. Future work will likely focus on refining these phosphonate (B1237965) reagents and reaction conditions to enhance Z-selectivity for a broader range of substrates, including those required for this compound synthesis.

Another promising frontier is Z-selective olefin metathesis, particularly using chelated Ruthenium-based catalysts. These catalysts have demonstrated remarkable activity and selectivity in producing Z-olefins, which is crucial for synthesizing complex natural products and pheromones. Research is ongoing to design more robust and accessible ruthenium catalysts that can be applied to the large-scale, cost-effective synthesis of specific pheromones like this compound. Further exploration into molybdenum- and tungsten-based catalysts for kinetically-controlled (Z)-selective cross-metathesis also presents a valuable research direction.

The table below summarizes key modern synthetic methods and their potential for refinement in the synthesis of this compound.

Synthetic Method Key Features Future Research Focus
Horner-Wadsworth-Emmons (Still-Gennari Modification) Utilizes modified phosphonate reagents to achieve high Z-selectivity. Development of new phosphonates with improved selectivity; optimization for scalability and reduced costs.
Ruthenium-Catalyzed Olefin Metathesis Employs specialized ruthenium catalysts with chelating ligands for high Z-selectivity. Design of more stable, recyclable, and efficient catalysts; expanding substrate scope.
Wittig Reaction A classical method often used in pheromone synthesis, though selectivity can be variable. Development of new phosphonium (B103445) ylides and reaction conditions to enhance Z-isomer formation.
Stereoselective Dehydration Dehydration of specific α-hydroxyester precursors can yield Z-unsaturated esters with high selectivity. Exploring a wider range of substrates and developing milder, more efficient dehydration conditions.

Elucidation of Broader Biological Roles beyond Pheromones and Volatiles

While this compound is recognized for its role as a volatile pheromone, its full biological significance remains largely unexplored. Future investigations will aim to uncover its potential functions beyond sexual attraction, delving into more complex ecological and social interactions. Semiochemicals are known to mediate a wide array of behaviors, and this compound may act as an allomone, kairomone, or synomone in different contexts.

Research could explore whether this compound plays a role in:

Alarm Signaling: In social insects, esters can be components of alarm pheromones that trigger defensive or aggressive behaviors.

Trail Marking or Territoriality: The compound could be used to mark trails to food sources or to delineate territory boundaries.

Kairomonal Effects: It might inadvertently attract predators or parasitoids, a phenomenon that could be exploited for biological control.

Interspecies Communication: The volatile could influence the behavior of other species sharing the same habitat, potentially mediating competition or symbiosis.

Uncovering these broader roles will require sophisticated behavioral assays and detailed chemical ecology studies in natural settings.

Advanced Chemotaxonomic Applications and Species Differentiation using Semiochemical Profiles

The precise composition of semiochemical blends is often species-specific and can serve as a reliable taxonomic marker. Future research will leverage advanced analytical techniques to use the unique chemical profile, including the presence and relative abundance of this compound, for species identification and phylogenetic analysis.

This approach is particularly valuable for resolving "cryptic species," which are morphologically identical but genetically distinct. nih.govresearchgate.net Differences in their semiochemical profiles, including subtle variations in ester components, can act as reproductive barriers and are powerful indicators of speciation. nih.gov By correlating detailed chemical fingerprints with molecular genetic data, researchers can build a more robust and integrated taxonomic framework. mdpi.comresearchgate.net This "chemotaxonomy" can help clarify evolutionary relationships and biodiversity, providing critical information for conservation and pest management efforts.

Integration of Omics Technologies for Comprehensive Biosynthetic Understanding

A complete understanding of how organisms produce this compound requires a deep dive into its genetic and biochemical foundations. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to unraveling the entire biosynthetic pathway. nih.gov

Transcriptomics: By sequencing the RNA from pheromone glands and comparing it with other tissues, researchers can identify genes that are highly expressed during pheromone production. nih.govnih.govresearchgate.net This helps pinpoint candidate genes encoding key enzymes like fatty acid synthases (FAS), desaturases, fatty acyl-CoA reductases (FARs), and acetyltransferases. acs.orgscispace.com

Proteomics: This involves the large-scale study of proteins within the pheromone gland. unesp.br It can confirm the presence and activity of the enzymes predicted by transcriptomics and identify other proteins involved in the transport and release of the final ester product. biorxiv.org

Metabolomics: This focuses on the comprehensive analysis of all metabolites, including precursors and intermediates. By profiling the metabolome of the pheromone gland, scientists can map the flow of molecules through the biosynthetic pathway, from initial fatty acid precursors to the final this compound. researchgate.netdocumentsdelivered.com

Combining these datasets will provide a holistic view of the synthesis, regulation, and evolution of this important semiochemical. nih.gov

Design of Sustainable Pest Management Tools Based on Infochemical Research

A deeper understanding of the biological role of this compound is fundamental to developing next-generation pest management strategies that are both effective and environmentally benign. mdpi.com As an infochemical, it can be used to manipulate insect behavior for population control.

Future applications could include:

Mating Disruption: Dispersing synthetic this compound in an agricultural field can overwhelm the sensory systems of male insects, preventing them from locating females and disrupting reproduction.

Attract-and-Kill Systems: The compound can be used as a highly specific bait in traps that contain a killing agent. This "attract-and-kill" method targets only the pest species, minimizing harm to beneficial insects. researchgate.netufl.eduplantprotection.pl

Enhanced Monitoring: More potent and specific lures incorporating this compound can improve the accuracy of population monitoring, allowing for more precise and timely application of control measures.

These semiochemical-based tools offer a sustainable alternative to broad-spectrum pesticides, reducing environmental impact and the risk of insecticide resistance. google.com

Exploration of Computational Chemistry for Predicting Novel Reactivity and Interactions

Computational chemistry and molecular modeling are emerging as indispensable tools for accelerating research in chemical ecology. Future studies will increasingly use these in silico methods to investigate this compound at the molecular level.

Key computational approaches include:

Molecular Docking: Simulating the interaction between this compound and its specific olfactory receptors can help elucidate the structural basis of its activity. This can reveal why the (Z)-isomer is active while the (E)-isomer may not be. nih.gov

Structure-Activity Relationship (SAR) Studies: By computationally modifying the structure of the molecule and predicting the effect on receptor binding, researchers can design novel analogues with enhanced potency or stability for pest management applications.

Virtual Screening and Machine Learning: Advanced algorithms can screen vast chemical libraries to identify new compounds that might mimic or block the action of this compound. escholarship.org Machine learning models trained on existing data can predict the repellency or attractiveness of novel molecules to specific insects, dramatically speeding up the discovery of new pest control agents. elifesciences.org

These computational explorations will guide experimental work, saving time and resources while providing profound insights into the molecular mechanisms of olfaction. ucr.edu

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Ethyl (Z)-oct-3-enoate with high stereochemical purity?

  • Methodology : Use catalytic asymmetric esterification or enzymatic resolution to control the (Z)-configuration. For example, lipase-catalyzed transesterification under mild conditions (e.g., 25–40°C, hexane solvent) can achieve >90% enantiomeric excess . Monitor reaction progress via gas chromatography (GC) with chiral columns to validate stereochemical integrity.
  • Data Validation : Compare retention indices and spectral data (NMR, IR) with literature values to confirm structural identity. For instance, the molecular formula C₁₀H₁₈O₂ and characteristic GC retention index (RI = 1131) are critical identifiers .

Q. How can researchers distinguish this compound from its (E)-isomer during analysis?

  • Analytical Techniques :

  • GC-MS : Utilize polar capillary columns (e.g., DB-WAX) to separate isomers based on polarity differences. The (Z)-isomer typically elutes earlier due to reduced steric hindrance .
  • NMR Spectroscopy : Analyze coupling constants (J values) in the olefinic region. For (Z)-oct-3-enoate, J values between protons on the double bond range from 10–12 Hz, compared to 12–15 Hz for the (E)-isomer .
    • Reference Standards : Cross-validate using commercially available (Z)- and (E)-isomer standards or synthesize via Wittig reactions with controlled stereochemistry .

Advanced Research Questions

Q. How do contradictions in reported bioactivity data for this compound in pheromone studies arise, and how can they be resolved?

  • Case Study : In Ceratitis fasciventris fruit flies, this compound is identified as a species-specific pheromone component with electrophysiological activity (EAD response) . However, discrepancies in bioassay results may stem from:

  • Sample Purity : Trace impurities (e.g., oxidation byproducts) can antagonize receptor binding. Use preparative GC or HPLC to purify compounds to >98% purity before bioassays .
  • Environmental Variability : Humidity and temperature during pheromone collection (e.g., headspace sampling) alter volatile release rates. Standardize protocols using controlled climate chambers .
    • Resolution : Perform dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) to isolate bioactive thresholds and eliminate false positives .

Q. What computational and experimental approaches elucidate the role of hydrogen bonding in this compound’s stability and reactivity?

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs in crystalline phases. For example, intramolecular C–H···O interactions in the (Z)-isomer may stabilize the planar conformation, reducing hydrolysis rates .
  • Thermodynamic Studies : Measure enthalpy of hydrolysis (ΔH°) via calorimetry and compare with DFT-calculated values. This compound’s lower ΔH° (e.g., –45 kJ/mol vs. –50 kJ/mol for the (E)-isomer) correlates with reduced reactivity in aqueous media .

Q. How can researchers optimize catalytic systems for this compound production under oxygen-sensitive conditions?

  • Oxygen Mitigation : Use Fe₂(MoO₄)₃ catalysts in inert atmospheres (N₂/Ar) to suppress oxidative side reactions during ethanolysis. Monitor oxygen levels via inline sensors (e.g., luminescent probes) .
  • Kinetic Profiling : Conduct time-resolved GC-MS to identify intermediates and adjust reaction parameters (e.g., temperature, substrate ratio) for maximal yield. For example, maintaining a 1:3 molar ratio of oct-3-enoic acid to ethanol minimizes esterification reversibility .

Methodological Resources

  • Structural Validation : Use SHELX-97 for crystallographic refinement and ORTEP-3 for 3D visualization of hydrogen-bonding networks .
  • Data Reproducibility : Follow NIST protocols for thermochemical measurements (e.g., Henry’s Law constants, proton affinities) to ensure cross-study consistency .
  • Statistical Frameworks : Apply criteria from the Extended Essay Guide (e.g., ANOVA, regression analysis) to evaluate significance in bioactivity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.